An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-(Diethoxymethyl)-2-fluorobenzonitrile: Properties, Synthesis, and Applications
Executive Summary: 5-(Diethoxymethyl)-2-fluorobenzonitrile, identified by its CAS Number 1176161-37-7, is a substituted aromatic nitrile of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure features a benzonitrile core, a strategic ortho-fluorine atom, and a diethyl acetal functional group. This acetal serves as a stable protecting group for a formyl (aldehyde) moiety, making the compound a valuable and versatile intermediate in complex, multi-step organic syntheses. Its primary utility is linked to the production of precursors for high-value active pharmaceutical ingredients (APIs), most notably as an intermediate in synthetic routes targeting PARP inhibitors like Olaparib.[3][4][5] This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic pathways, characteristic chemical reactivity, and principal applications, designed for researchers, chemists, and professionals in drug development.
Compound Profile and Physicochemical Properties
5-(Diethoxymethyl)-2-fluorobenzonitrile is a derivative of 2-fluorobenzonitrile where the hydrogen at the 5-position is replaced by a diethoxymethyl group. This functional group is the diethyl acetal of a formyl group, a common strategy to mask the reactivity of an aldehyde during synthetic transformations at other molecular sites.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1176161-37-7 | [1][2] |
| Molecular Formula | C₁₂H₁₄FNO₂ | [1][2] |
| Molecular Weight | 223.25 g/mol | [1] |
| Canonical SMILES | CCOC(C1=CC(=C(C=C1)F)C#N)OCC | [2] |
| IUPAC Name | 5-(diethoxymethyl)-2-fluorobenzonitrile | N/A |
The molecule's properties are dictated by its three primary functional regions: the electron-withdrawing nitrile and fluorine groups, the aromatic phenyl ring, and the acid-labile diethyl acetal. The ortho-fluorine substituent significantly influences the electronic properties of the nitrile group and the aromatic ring, impacting its reactivity in subsequent synthetic steps.[6]
Synthesis and Manufacturing
The synthesis of 5-(diethoxymethyl)-2-fluorobenzonitrile is not typically a single-step process but rather a strategic sequence involving the formation of a key aldehyde intermediate followed by its protection as an acetal. This two-stage approach is standard in fine chemical manufacturing for producing stable, versatile building blocks.
Caption: Overall synthetic strategy for 5-(diethoxymethyl)-2-fluorobenzonitrile.
Synthesis of Key Intermediate: 2-Fluoro-5-formylbenzonitrile
The most direct and widely cited method for producing the aldehyde precursor is the cyanation of 3-bromo-4-fluorobenzaldehyde.[3][7] This reaction, a form of nucleophilic aromatic substitution, replaces the bromine atom with a nitrile group.
Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde [3][7]
-
Vessel Preparation: To a suitable reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq) and N-Methyl-2-pyrrolidone (NMP, ~4 mL per gram of starting material).
-
Reagent Addition: Stir the mixture to achieve a clear solution. Add cuprous cyanide (CuCN, ~1.1 eq).
-
Reaction Execution: Heat the reaction mixture to 170 °C and maintain stirring overnight (approx. 18-24 hours). The high temperature is necessary to overcome the activation energy for the displacement of the aromatic bromide. NMP is an ideal solvent due to its high boiling point and ability to dissolve the copper salts.
-
Workup and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and water. The resulting mixture is often filtered through a pad of diatomaceous earth to remove insoluble copper salts.
-
Purification: Separate the organic layer, wash it sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield 2-fluoro-5-formylbenzonitrile as a solid.[3] A reported yield for this process is approximately 76%.[3]
Acetal Protection to Yield 5-(Diethoxymethyl)-2-fluorobenzonitrile
With the aldehyde in hand, the final step is the protection of the formyl group as a diethyl acetal. This is a classic acid-catalyzed reaction that converts the highly reactive aldehyde into a stable group, inert to bases, nucleophiles, and many redox reagents.[8]
Experimental Protocol: Diethyl Acetal Formation
-
Setup: In a round-bottom flask fitted with a Dean-Stark apparatus or in the presence of a chemical dehydrating agent, dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous ethanol, which serves as both solvent and reagent.
-
Catalyst and Dehydrating Agent: Add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid. The triethyl orthoformate is crucial as it acts as a dehydrating agent, reacting with the water produced during the reaction to drive the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-(diethoxymethyl)-2-fluorobenzonitrile. Further purification can be achieved via column chromatography if necessary.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-(diethoxymethyl)-2-fluorobenzonitrile is governed by the distinct properties of its functional groups. Synthetic strategies can selectively target one group while leaving the others intact, highlighting its utility as a building block.
Reactions of the Diethyl Acetal Group: Deprotection
The acetal's primary role is that of a protecting group, and its most important reaction is its removal (deprotection) to regenerate the parent aldehyde. This is achieved through acid-catalyzed hydrolysis.[8]
Caption: Mechanism of acid-catalyzed acetal deprotection.
Protocol: Acetal Deprotection
-
Dissolve 5-(diethoxymethyl)-2-fluorobenzonitrile in a mixture of an organic solvent (e.g., tetrahydrofuran or acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitor by TLC for the disappearance of the starting material.
-
Upon completion, neutralize the acid with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain 2-fluoro-5-formylbenzonitrile.
Transformations of the Nitrile Group
The cyano group is a versatile functional handle for creating new C-N and C-C bonds.
-
Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney Nickel or Ruthenium complexes.[9] This transformation is fundamental for introducing a basic aminomethyl group.
-
Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add across the carbon-nitrogen triple bond to form an intermediate imine salt.[10][11] Subsequent acidic hydrolysis of this intermediate yields a ketone (R-C(=O)-Ar), providing a robust method for C-C bond formation.[11] The presence of a Lewis acid like ZnCl₂ can catalyze the addition of less reactive Grignard reagents.[11]
Reactivity of the Fluoroaromatic System
The fluorine atom and the nitrile group are both strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[12] The fluorine atom itself can be displaced by strong nucleophiles under forcing conditions. Furthermore, the presence of an ortho-fluorine substituent has been shown to stabilize transition metal complexes, influencing the outcomes of C-C bond activation reactions.[6]
Applications in Research and Drug Development
The principal application of 5-(diethoxymethyl)-2-fluorobenzonitrile is as a protected intermediate in the synthesis of pharmaceutical agents.
Caption: Role as a protected intermediate in a multi-step synthesis.
-
Precursor to Olaparib Intermediates: The deprotected aldehyde, 2-fluoro-5-formylbenzonitrile, is a documented key intermediate for the synthesis of the PARP inhibitor Olaparib.[4][5] In a lengthy synthesis, it is often necessary to perform chemical steps that would be incompatible with a free aldehyde (e.g., reactions involving strong bases or nucleophiles). By protecting the aldehyde as a diethyl acetal, chemists can execute these transformations on other parts of a growing molecule before liberating the aldehyde at a later, strategic point for further functionalization.
-
Building Block in Medicinal Chemistry: Benzonitrile derivatives are a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[13] They are frequently found in kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor.[13] This compound provides a synthetic entry point to a wide range of 5-substituted-2-fluorobenzonitrile derivatives for screening libraries and lead optimization campaigns.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-(diethoxymethyl)-2-fluorobenzonitrile is not widely available, its hazard profile can be inferred from its precursors and analogous structures like 5-bromo-2-fluorobenzonitrile.[14][15]
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale / Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side shields, and a lab coat. | Standard practice for handling organic chemicals. Protects against skin and eye irritation.[16][17] |
| Ventilation | Handle exclusively in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of potential vapors or dusts. Benzonitrile derivatives can be harmful if inhaled.[14][18] |
| In case of Contact | Skin: Wash thoroughly with soap and water. Eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. | Standard first aid for chemical exposure.[16] |
| Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | Prevents spread of contamination.[18] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | Protects from moisture (which could hydrolyze the acetal over time with trace acidity) and air. |
It should be treated as a compound that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[14][15]
Conclusion
5-(Diethoxymethyl)-2-fluorobenzonitrile is more than a simple catalog chemical; it is a strategically designed building block that embodies the principle of functional group protection in modern organic synthesis. Its value lies in the stable diethyl acetal, which masks a reactive aldehyde, allowing for selective chemistry to be performed elsewhere in a molecule. Its direct lineage to key intermediates for important oncology drugs like Olaparib underscores its relevance in the pharmaceutical industry. A thorough understanding of its synthesis from readily available precursors, its distinct reactivity profile, and its proper handling are essential for chemists aiming to leverage this versatile compound in their research and development endeavors.
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